Methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
CAS No.:
Cat. No.: VC17742536
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2O2S |
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Molecular Weight | 248.30 g/mol |
IUPAC Name | methyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Standard InChI | InChI=1S/C12H12N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h3-5,7,13H,1,6H2,2H3 |
Standard InChI Key | ZOJLPQPDYFAYKL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C |
Introduction
Structural and Chemical Identity
The compound’s systematic name reflects its intricate architecture: a benzothiazole ring fused with a dihydrothiazole moiety, an imino group at position 2, an allyl group at position 3, and a methyl ester at position 6. Its molecular formula is C₁₂H₁₃N₂O₂S, with a molecular weight of 273.31 g/mol (free base). The hydrobromide salt form (CAS 1820590-99-5) has a molecular weight of 329.21 g/mol and a SMILES representation of O=C(C1=CC=C2N(CC=C)C(SC2=C1)=N)OC.[H]Br
.
Table 1: Key Physicochemical Properties
The allyl group introduces stereoelectronic effects that influence reactivity, while the imino group contributes to hydrogen-bonding potential, critical for interactions with biological targets.
Synthetic Routes and Optimization
Synthesis of methyl 2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate likely follows multi-step protocols common to benzothiazole derivatives. A plausible pathway involves:
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Formation of the Benzothiazole Core: Cyclization of substituted anilines with thiourea or thioamide reagents under acidic conditions.
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Allylation: Introduction of the allyl group via nucleophilic substitution or palladium-catalyzed coupling.
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Esterification: Reaction with methyl chloroformate to install the carboxylate group .
Critical parameters include temperature control (typically 60–100°C for cyclization), solvent selection (e.g., ethanol or DMF), and catalytic agents (e.g., p-toluenesulfonic acid for imino group stabilization). Yields for analogous compounds range from 40% to 65%, with purity >95% achievable via recrystallization or column chromatography .
Spectroscopic Characterization
Advanced analytical techniques confirm the compound’s structure and purity:
Table 2: Spectroscopic Data for Related Benzothiazoles
The absence of unreacted starting materials is verified via thin-layer chromatography (TLC), while high-performance liquid chromatography (HPLC) ensures >98% purity in pharmaceutical-grade samples.
Biological Activity and Mechanisms
Though direct pharmacological data for this compound is scarce, structurally similar benzothiazoles exhibit diverse bioactivities:
Anticancer Activity
Benzothiazoles with ester substituents show selective cytotoxicity against cancer cell lines. For instance, methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) inhibits topoisomerase II (IC₅₀: 12 µM) and induces apoptosis in HeLa cells . QSAR models suggest that electron-withdrawing groups (e.g., esters) at position 6 enhance antitumor efficacy.
Applications in Pharmaceutical Research
This compound serves as:
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